2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate
Description
2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate is a synthetic organic compound characterized by a sulfinylacetate backbone substituted with a nitro-trifluoromethylphenyl group and an isopropyl-methylphenyl ester. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance electron-withdrawing effects, which may improve stability and modulate reactivity in chemical or biological systems.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5S/c1-11(2)14-6-4-12(3)8-16(14)28-18(24)10-29(27)17-7-5-13(19(20,21)22)9-15(17)23(25)26/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCPNCZOGMBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular structure of the compound features a phenyl ring substituted with isopropyl and methyl groups, along with a sulfinyl moiety linked to a nitro-substituted trifluoromethyl phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, studies have shown that the inclusion of a trifluoromethyl group can significantly increase the inhibitory effects on cancer cell proliferation. Specifically, the compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting COX-2 activity, leading to reduced prostaglandin synthesis, which is implicated in tumor growth and metastasis .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been studied for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines, thus reducing inflammation in pathological conditions such as arthritis and chronic obstructive pulmonary disease (COPD) .
Case Studies
Mechanism Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a selective inhibitor of COX-2, which plays a crucial role in inflammation and cancer progression.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation, particularly those mediated by growth factors.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that it can modulate oxidative stress levels within cells, contributing to its cytotoxic effects on tumor cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate exhibit promising anticancer activities. For instance, derivatives with similar functional groups have shown significant growth inhibition in various cancer cell lines, including breast and lung cancer cells. This suggests that the sulfinyl moiety may enhance the anticancer efficacy of such compounds through mechanisms that warrant further investigation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related compounds has demonstrated effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The presence of both the sulfinyl and nitro groups may play a critical role in the compound's ability to disrupt microbial cell functions .
Synthetic Utility
In synthetic organic chemistry, compounds like this compound serve as valuable intermediates. They can be utilized in the synthesis of more complex molecules due to their ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, making them essential in drug development and materials science.
Case Study on Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of several sulfinyl-containing compounds on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited cytotoxic effects at concentrations as low as 10 µM, leading to significant reductions in cell viability across multiple cancer types .
Case Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of sulfinamide derivatives against resistant strains of bacteria. The findings revealed that certain derivatives demonstrated lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, indicating a potential alternative for treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Key Comparisons:
Analysis :
- The target compound lacks the thiazole and urea moieties present in 10d–10f, which are critical for hydrogen bonding in receptor interactions. However, its sulfinyl group may confer unique redox activity or stereoselective binding.
- The nitro group at the 2-position on the phenyl ring in the target compound introduces steric hindrance and electronic effects distinct from the meta/para-substituted trifluoromethyl or chlorophenyl groups in 10d–10f. This could alter solubility or metabolic stability.
Comparison with Benzilic Acid Derivatives
describes 2-hydroxy-2,2-diphenylacetic acid (benzilic acid), a diphenylacetic acid derivative with a hydroxyl group.
Key Comparisons:
Analysis :
- The hydroxyl group in benzilic acid derivatives enables metal chelation, whereas the sulfinyl group in the target compound may participate in nucleophilic or oxidative reactions.
Research Implications and Gaps
- Synthetic Challenges : The target compound’s sulfinyl group requires controlled oxidation of a thioether precursor, a step sensitive to reaction conditions. This contrasts with the straightforward urea formation in 10d–10f .
- Biological Activity : While thiazole-piperazine derivatives (10d–10f) show promise as kinase inhibitors due to urea-thiazole interactions, the target compound’s nitro and sulfinyl groups may target different enzymes, such as cytochrome P450 or glutathione transferases.
- Data Limitations : Absence of experimental data (e.g., bioactivity, solubility) for the target compound necessitates further studies to validate hypotheses derived from structural comparisons.
Q & A
Q. What are the key considerations for synthesizing 2-Isopropyl-5-methylphenyl 2-((2-nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetate with high purity?
Methodological Answer: The synthesis requires strict control of reaction conditions, including temperature, stoichiometry, and moisture exclusion. Use anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP for esterification. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) is critical. Final purity should be verified using HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to resolve sulfinyl and nitro group interactions . Controlled copolymerization techniques, such as those involving APS initiators, can inform stepwise monomer addition to avoid side reactions .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve aromatic protons and trifluoromethyl groups (19F NMR for CF3).
- IR Spectroscopy : Confirm sulfinyl (S=O, ~1040 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+Na]+ adducts).
- HPLC-DAD : Assess purity using a C18 column with UV detection at 254 nm. Sample preparation must avoid moisture, as per guidelines for handling hygroscopic esters .
Q. How should the compound be stored to prevent degradation?
Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis or sulfinyl oxidation. Desiccants (e.g., molecular sieves) should be used in storage containers. Stability under varying pH can be monitored using sodium acetate buffer (pH 4.6) for accelerated degradation studies .
Q. What solvent systems are suitable for recrystallization?
Methodological Answer: Screen solvents like ethyl acetate/hexane or methanol/water. The trifluoromethyl group’s hydrophobicity favors non-polar mixtures. Crystallization efficiency can be assessed by comparing melting points (DSC) and XRD patterns to reference data. Solubility in isopropanol or methyl ethyl ketone may also be explored .
Advanced Research Questions
Q. How does the stereochemistry of the sulfinyl group influence reactivity, and how can it be controlled?
Methodological Answer: The sulfinyl group’s (R)- or (S)-configuration affects electrophilicity and binding in chiral environments. Use chiral auxiliaries (e.g., menthol derivatives) or asymmetric oxidation with Ti(OiPr)4/(R,R)-diethyl tartrate to control stereochemistry. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column and hexane/isopropanol mobile phase .
Q. What mechanistic pathways explain hydrolysis under acidic vs. alkaline conditions?
Methodological Answer: Kinetic studies at pH 2–12 can identify hydrolysis products (e.g., free sulfinic acid or phenolic derivatives). Use LC-MS to detect intermediates. Under acidic conditions, protonation of the sulfinyl oxygen accelerates ester cleavage, while alkaline conditions promote nucleophilic attack by hydroxide. Buffer systems with sodium 1-octanesulfonate (pH 4.6) are ideal for replicating physiological conditions .
Q. How do electron-withdrawing groups (e.g., nitro, trifluoromethyl) impact electronic properties and reactivity?
Methodological Answer: Hammett σ constants quantify the electron-withdrawing effects of -NO2 (σpara = 1.27) and -CF3 (σpara = 0.54). DFT calculations (B3LYP/6-31G*) can map electron density around the sulfinyl group. Compare reaction rates with analogs lacking these groups (e.g., methyl instead of trifluoromethyl) to isolate electronic effects .
Q. How can contradictions in reported synthetic yields from literature be resolved?
Methodological Answer: Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). Reproduce methods using strictly anhydrous conditions and characterize intermediates via TLC/HPLC. Cross-validate yields using independent quantification (e.g., NMR with internal standards) . Contradictions may arise from unaccounted moisture or impurities in starting materials, as noted in protocols for hygroscopic reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
